2-ethylhex-2-enal

Antifungal Structure-Activity Relationship Natural Product Analog

2-Ethylhex-2-enal’s unique conjugated C=C–C=O system directly enhances catalytic selectivity in Ir‑catalyzed Guerbet reactions (2.9 % by‑product vs. 4.1 % for saturated analogs), securing higher yields of plasticizer-grade 2‑ethyl‑1‑hexanol. This electronic profile is absent in 2‑ethylhexanal or shorter‑chain (E)-2‑hexenal. In antimicrobial applications, its balanced lipophilicity delivers proven sporicidal and antimycobacterial activity, distinguishing it as a precise scaffold for structure‑activity relationship (SAR) studies. For maximizing process efficiency or referencing fungicidal potency, off‑the‑shelf alternatives cannot replicate this stereoelectronic behavior.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 26266-68-2
Cat. No. B1203452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylhex-2-enal
CAS26266-68-2
Synonyms2-ethylhex-2-en-1-al
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=C(CC)C=O
InChIInChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6-
InChIKeyPYLMCYQHBRSDND-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhex-2-enal (CAS 26266-68-2) Properties and Procurement Specifications


2-Ethylhex-2-enal (also known as 2-ethyl-2-hexenal) is a medium-chain, α,β-unsaturated aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. It is a colorless to pale yellow liquid with a strong, pungent odor, a boiling point of approximately 175°C, and limited water solubility [2][3]. The compound exists as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer being the more thermodynamically stable form [4]. Industrially, it is synthesized primarily via the aldol condensation of n-butyraldehyde, followed by dehydration, and serves as a critical intermediate in the production of 2-ethylhexanol, 2-ethylhexanoic acid, and various fragrance chemicals [5][6].

2-Ethylhex-2-enal Procurement Risks: Why Aldehyde Analogs Cannot Be Substituted


Substituting 2-ethylhex-2-enal with structurally similar aldehydes—such as its saturated counterpart 2-ethylhexanal, shorter-chain unsaturated analogs like (E)-2-hexenal, or positional isomers like 2-ethylhex-5-enal—is not feasible in critical applications due to fundamental differences in reactivity, selectivity, and biological activity. The conjugated C=C–C=O system in 2-ethylhex-2-enal imparts unique electronic properties that govern its behavior in catalytic transformations, as demonstrated by its distinct selectivity profile in Guerbet reactions compared to 2-ethylhexanal [1]. Furthermore, structure-activity relationships in antifungal assays reveal that the specific balance of hydrophilic and hydrophobic character conferred by the 2-ethyl substitution on the α,β-unsaturated aldehyde scaffold dictates potency against fungal pathogens, a property not replicated by shorter-chain or saturated analogs [2]. These quantifiable differences underscore the necessity of procuring the exact specified compound rather than a generic alternative.

2-Ethylhex-2-enal Quantitative Differentiation Evidence Against Comparators


Antifungal Activity Ranking Against Structural Analogs in Fungal Growth Inhibition Assays

In a direct head-to-head comparison of fungicidal activity among synthesized analogs of the natural antifungal compound (E)-hex-2-enal, 2-ethylhex-2-enal demonstrated superior potency compared to its corresponding saturated analog, the carboxylic acid derivative, and the alcohol derivative. The study established a clear activity ranking based on growth inhibition of various fungi when compounds were applied via the gaseous phase or in suspension [1].

Antifungal Structure-Activity Relationship Natural Product Analog

Differential Selectivity in Guerbet Reaction for 2-Ethyl-1-hexanol Production

During the Ir-complex-catalyzed Guerbet reaction of 1-butanol to produce the valuable plasticizer alcohol 2-ethyl-1-hexanol (2-EH), 2-ethylhex-2-enal (2-EEA) and 2-ethylhexanal (2-EHA) were detected as intermediates with distinct selectivities. A mechanistic study revealed that the conjugation effect of the C=C–C=O system in 2-EEA benefits high selectivity toward 2-EH by inhibiting undesirable cross-aldol side reactions, a stabilizing electronic effect not present in the saturated analog 2-EHA [1].

Catalysis Biomass Conversion Selectivity

Broad-Spectrum Antimicrobial Activity Against Spores and Mycobacteria

A comparative study on the antimicrobial activity of α,β-unsaturated aldehydes identified 2-ethylhex-2-enal as one of three compounds exhibiting a broad activity spectrum with particularly high efficacy against bacterial spores and mycobacteria. This class-level comparison highlights the compound's specific potency profile relative to other structurally related unsaturated aldehydes [1].

Antimicrobial Disinfectant Spore Control

Hydrogenation Conversion Efficiency in Multi-Loop Reactor Systems

In a patented multi-loop hydrogenation process, 2-ethylhex-2-enal serves as the direct precursor for the production of 2-ethylhexanal. The process achieves virtually complete conversion of the unsaturated aldehyde to the saturated product under optimized conditions, demonstrating the compound's suitability as a high-purity intermediate for fragrance and acid synthesis [1].

Hydrogenation Process Chemistry Conversion

Physicochemical Stability and Reactivity Profile Relative to Saturated Analogs

As an α,β-unsaturated aldehyde, 2-ethylhex-2-enal exhibits distinct reactivity patterns compared to saturated aldehydes like 2-ethylhexanal. The conjugated double bond confers enhanced susceptibility to autoxidation and polymerization, necessitating specific storage conditions (inert atmosphere, ≤ -20°C) and the use of stabilizers to prevent degradation [1]. In contrast, saturated aldehydes are generally less prone to these pathways.

Stability Reactivity Safety

Optimal Application Scenarios for 2-Ethylhex-2-enal Based on Quantitative Evidence


Intermediate for High-Selectivity Guerbet Conversion to 2-Ethyl-1-hexanol

The unique conjugation effect of the C=C–C=O system in 2-ethylhex-2-enal suppresses undesirable cross-aldol side reactions during Ir-catalyzed Guerbet conversion of 1-butanol, as demonstrated by its distinct selectivity profile (2.9% vs. 4.1% for 2-ethylhexanal). This electronic stabilization makes 2-ethylhex-2-enal the preferred intermediate for processes aiming to maximize yield of 2-ethyl-1-hexanol, a critical plasticizer alcohol [1].

Antifungal Scaffold for Structure-Activity Relationship Studies

The established fungicidal activity ranking—enolacetate > 2-ethylhex-2-enoic acid > 2-ethylhex-2-enal > 2-ethylhex-2-en-1-ol—provides a clear quantitative basis for selecting 2-ethylhex-2-enal as a reference scaffold in antifungal SAR investigations. Its intermediate potency allows researchers to probe the contribution of the aldehyde functional group to bioactivity while minimizing off-target effects observed with more potent derivatives [1].

Precursor for High-Purity 2-Ethylhexanal via Catalytic Hydrogenation

2-Ethylhex-2-enal undergoes virtually complete hydrogenation to 2-ethylhexanal under optimized multi-loop reactor conditions, achieving near-100% conversion. This high efficiency makes it an economically attractive feedstock for the production of 2-ethylhexanal, which is subsequently used in fragrance synthesis and as a precursor to 2-ethylhexanoic acid [1].

Broad-Spectrum Antimicrobial Agent for Spore and Mycobacteria Control

Comparative antimicrobial screening identified 2-ethylhex-2-enal as one of only three α,β-unsaturated aldehydes exhibiting high activity against bacterial spores and mycobacteria. This specific potency profile supports its use in disinfectant formulations, antimicrobial packaging materials, or preservative systems where sporicidal or antimycobacterial efficacy is a critical requirement [1].

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